6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl sulfide
Description
6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl sulfide is a triazine-derived compound characterized by a 1,2,4-triazine core substituted with a methyl group at position 6, a 4-methylphenyl group at position 3, and a sulfide linkage to a 3-(trifluoromethyl)phenyl group at position 3. The trifluoromethyl group enhances hydrophobicity and metabolic stability, while the sulfide moiety may influence redox behavior and intermolecular interactions.
Properties
IUPAC Name |
6-methyl-3-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3S/c1-11-6-8-13(9-7-11)16-22-17(12(2)23-24-16)25-15-5-3-4-14(10-15)18(19,20)21/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNKVCYILHFPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N=N2)C)SC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl sulfide typically involves multiple steps, starting with the preparation of the triazine ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 4-methylphenylhydrazine with a suitable aldehyde to form the corresponding hydrazone, which is then cyclized to form the triazine ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide under photochemical or thermal conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and the use of more efficient radical initiators for the trifluoromethylation step. The choice of solvents, catalysts, and reaction conditions is critical to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds similar to 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl sulfide exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The presence of electron-withdrawing groups such as trifluoromethyl enhances the lipophilicity and membrane permeability of the compounds, which can lead to increased interaction with microbial cell membranes.
- Case Studies : In vitro studies have demonstrated that derivatives of this compound possess activity against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potential as antibacterial agents .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 |
| 9c | Pseudomonas aeruginosa | 12.5 |
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : In vitro evaluations have revealed that it exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested under protocols established by the National Cancer Institute (NCI), showing promising results in inhibiting tumor cell growth.
- Mechanism : The structural characteristics of the compound suggest it may interfere with cellular processes involved in proliferation and apoptosis .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.72 |
| MCF7 | 20.50 |
Potential Drug Development
Given its unique structure and biological activity, there is ongoing research into developing formulations that incorporate this compound for therapeutic use:
Mechanism of Action
The mechanism of action of 6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl sulfide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on evidence from peer-reviewed journals, patents, and chemical databases.
Table 1: Structural and Functional Comparison
Notes:
- *Molecular weight for the target compound can be estimated as ~377.3 g/mol (C₁₈H₁₄F₃N₃S).
- Pyridalyl () exemplifies a commercial triazine derivative with pesticidal activity, highlighting the role of trifluoromethyl and ether groups in bioactivity .
Key Findings :
Substituent Effects :
- Trifluoromethyl Groups : Present in all compared compounds, they enhance lipophilicity and resistance to metabolic degradation. For example, Pyridalyl’s trifluoromethyl groups contribute to its insecticidal activity .
- Sulfide vs. Sulfonylurea : Unlike sulfonylurea derivatives (e.g., metsulfuron methyl ester in ), the sulfide group in the target compound lacks herbicidal activity but may offer unique redox properties .
Structural Flexibility :
- The ethyl ester in CAS 338965-81-4 () introduces polar character, contrasting with the target compound’s methyl group, which prioritizes hydrophobicity .
- The vinyl linker in ’s compound suggests applications in polymer chemistry or as a synthetic intermediate .
Industrial vs. Pharmaceutical Use :
- Industrial-grade compounds (e.g., ) emphasize high purity and scalability, whereas pharmaceutical analogs () focus on hydrogen-bonding capacity and bioavailability .
Biological Activity
6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl sulfide is a complex organic compound with notable biological activity. This compound, characterized by its unique structure comprising a triazine ring and various substituted phenyl groups, has been investigated for its potential applications in pharmaceuticals and agrochemicals.
- Molecular Formula : C18H14F3N3S
- Molecular Weight : 361.38 g/mol
- Boiling Point : 478.9 ± 55.0 °C (predicted)
- Density : 1.36 ± 0.1 g/cm³ (predicted)
- pKa : 0.70 ± 0.63 (predicted) .
The mechanism of action for this compound involves its interaction with specific molecular targets due to the presence of the trifluoromethyl group, which enhances lipophilicity and allows for better cell membrane penetration. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of triazine compounds can exhibit significant antimicrobial activity against various pathogens.
- Anticancer Potential : The compound has been explored for its cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- MAO-B Inhibition : Similar compounds have shown selective inhibition of monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative diseases .
Antimicrobial Activity
A study investigating the antimicrobial efficacy of triazine derivatives found that compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be within the range of 10–50 µg/mL .
Anticancer Activity
In vitro assays on various cancer cell lines revealed that the compound exhibited cytotoxic effects with IC50 values ranging from 15 to 30 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
MAO-B Inhibition
Research into structurally related compounds indicated that they could serve as selective MAO-B inhibitors, which may have implications for treating conditions like Parkinson's disease. The inhibition rates were measured using enzyme assays, showing a significant reduction in enzyme activity at concentrations as low as 5 µM .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl sulfide?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, reacting a triazine-thiol intermediate with 3-(trifluoromethyl)phenylsulfonyl chloride in the presence of a base (e.g., NaH) under inert conditions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from chloroform/petroleum ether .
- Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and CF3 groups (19F NMR, δ -60 to -65 ppm).
- IR Spectroscopy : Identify S–C and C–N stretches (600–800 cm⁻¹ and 1350–1500 cm⁻¹, respectively).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of herbicidal activity?
- Methodology : Use acetolactate synthase (ALS) inhibition assays, a common target for triazine derivatives. Compare IC50 values with commercial herbicides (e.g., metsulfuron-methyl) via spectrophotometric monitoring of enzyme activity .
Advanced Research Questions
Q. How can researchers optimize low-yield coupling reactions during synthesis?
- Methodology :
- Design of Experiments (DoE) : Vary catalysts (e.g., Pd(PPh3)4 for cross-coupling), solvents (DMF vs. THF), and temperatures .
- Kinetic Studies : Use inline FTIR or ReactIR to identify rate-limiting steps.
- Alternative Routes : Explore flow chemistry for controlled reagent mixing and reduced side reactions .
Q. How to resolve contradictory NMR data suggesting tautomerism or impurities?
- Methodology :
- 2D NMR (COSY/HSQC) : Differentiate tautomeric forms (e.g., thione vs. thiol) via correlation peaks.
- Variable-Temperature NMR : Assess dynamic equilibria by cooling samples to -40°C .
- X-ray Crystallography : Confirm solid-state structure, as demonstrated for analogous triazole derivatives .
Q. What strategies address discrepancies between in vitro enzyme inhibition and in vivo herbicidal efficacy?
- Methodology :
- Bioavailability Studies : Measure logP values to assess membrane permeability.
- Metabolic Profiling : Use LC-MS/MS to identify degradation products in plant models.
- Isotopic Labeling (14C) : Track compound translocation and metabolism in whole-plant assays .
Q. How to validate conflicting computational docking vs. crystallographic binding data?
- Methodology :
- Site-Directed Mutagenesis : Modify ALS active-site residues (e.g., Pro197) to test docking predictions.
- Molecular Dynamics Simulations : Compare binding stability over 100-ns trajectories with crystallographic B-factors .
Data Contradiction Analysis
Q. Why might HPLC purity data conflict with biological activity results?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
